3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
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Overview
Description
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
Target of Action
The primary targets of 3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs and show a wide range of biological and pharmaceutical activity . They have been found to interact with multiple receptors, which could suggest a similar behavior for this compound .
Mode of Action
The exact mode of action of This compound It is known that piperazine derivatives can interact with their targets and cause changes in the biological system
Biochemical Pathways
The biochemical pathways affected by This compound It is known that piperazine derivatives can affect various biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that piperazine derivatives have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5)
Result of Action
The molecular and cellular effects of This compound It is known that piperazine derivatives can exhibit various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its use in antidepressant medications.
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione: Exhibits antiviral activity.
4-(4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol: Shows cytotoxic activity against cancer cells.
Uniqueness
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development .
Properties
IUPAC Name |
3-[4-[(3-chlorophenyl)methylsulfonyl]piperazin-1-yl]-6-cyclopropylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-16-3-1-2-14(12-16)13-26(24,25)23-10-8-22(9-11-23)18-7-6-17(20-21-18)15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYHUMCUXBWPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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